

Application Notes and Protocols for 2-Morpholino-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Morpholino-5-nitrobenzaldehyde**

Cat. No.: **B1273712**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols related to the reaction mechanisms of **2-Morpholino-5-nitrobenzaldehyde**. This versatile molecule serves as a valuable building block in medicinal chemistry and materials science due to its unique combination of a reactive aldehyde group, an electron-withdrawing nitro group, and a morpholine moiety. The information presented herein is compiled from established chemical principles and data from analogous compounds, offering a robust guide for its synthetic transformations and potential applications.

Overview of Reactivity

The chemical behavior of **2-Morpholino-5-nitrobenzaldehyde** is primarily dictated by its three key functional groups:

- **Aldehyde Group:** The electrophilic carbonyl carbon is susceptible to nucleophilic attack, making it ideal for condensation reactions to form Schiff bases, chalcones, and other derivatives.
- **Nitro Group:** The strongly electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring and the aldehyde. It can also be readily reduced to an amino group, providing a pathway to a diverse range of heterocyclic compounds.

- **Morpholine Group:** This bulky, electron-donating group influences the regioselectivity of reactions on the aromatic ring and can impact the biological activity and pharmacokinetic properties of its derivatives.

Key Reaction Mechanisms and Protocols

Due to limited specific literature on **2-Morpholino-5-nitrobenzaldehyde**, the following protocols are based on well-established reactions for structurally similar compounds, such as 2-chloro-5-nitrobenzaldehyde and other substituted nitrobenzaldehydes.

Synthesis of **2-Morpholino-5-nitrobenzaldehyde**

The synthesis of **2-Morpholino-5-nitrobenzaldehyde** can be achieved via a nucleophilic aromatic substitution (SNAr) reaction, starting from a suitable precursor like 2-fluoro-5-nitrobenzaldehyde or 2-chloro-5-nitrobenzaldehyde. The morpholine acts as the nucleophile, displacing the halogen.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

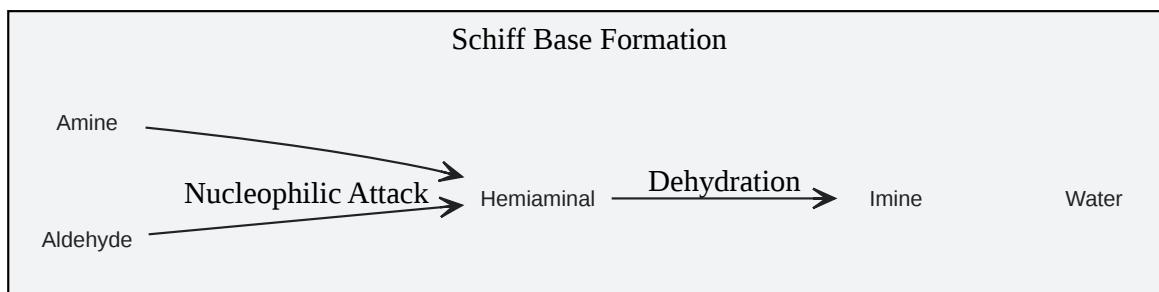
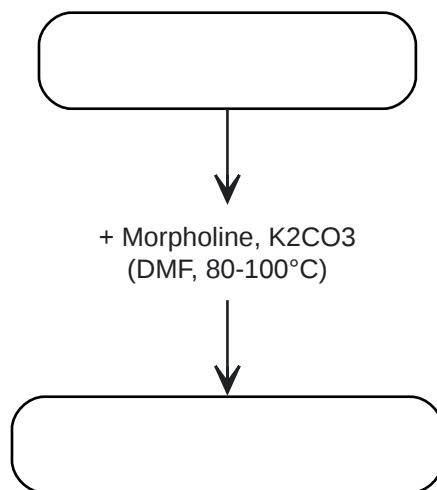
- Materials:
 - 2-Fluoro-5-nitrobenzaldehyde (1.0 equiv)
 - Morpholine (1.2 equiv)
 - Potassium carbonate (K₂CO₃) (2.0 equiv)
 - Dimethylformamide (DMF)
- Procedure:
 - In a round-bottom flask, dissolve 2-fluoro-5-nitrobenzaldehyde in DMF.
 - Add potassium carbonate and morpholine to the solution.
 - Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).

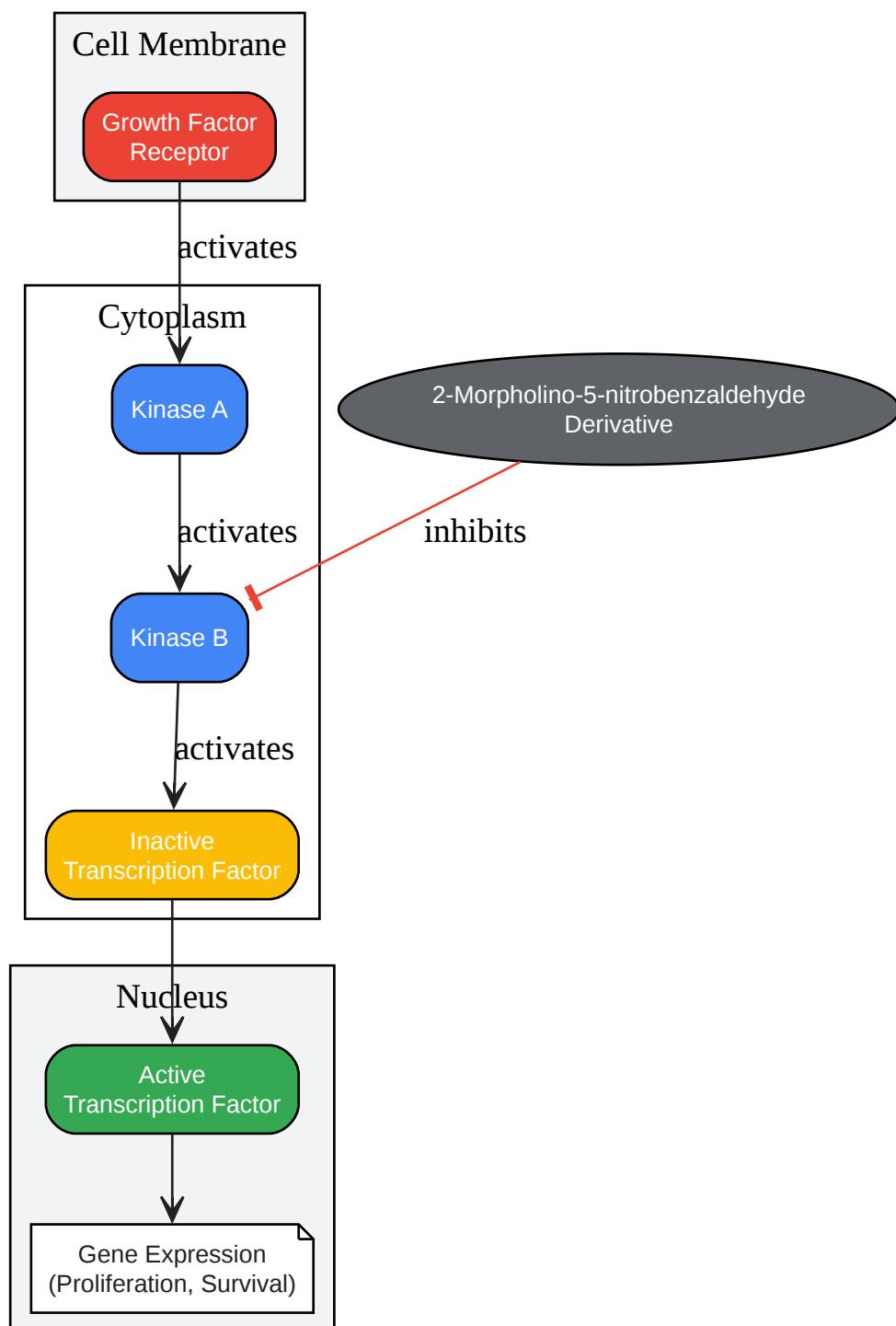
- Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
- The solid product will precipitate. Collect the precipitate by vacuum filtration.
- Wash the solid with cold water and dry it under vacuum.
- The crude product can be purified by recrystallization from ethanol.

Quantitative Data: Synthesis of Substituted Nitrobenzaldehydes

Starting Material	Reagents	Solvent	Temperature θ (°C)	Reaction Time (h)	Yield (%)
2-Fluoro-5-nitrobenzaldehyde	Morpholine, K ₂ CO ₃	DMF	80-100	4-6	85-95
2-Chloro-5-nitrobenzaldehyde	Morpholine, K ₂ CO ₃	DMF	100-120	8-12	70-85

Diagram: Synthetic Pathway



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com